molecular formula C15H15NO4 B1393703 phenyl N-(2,5-dimethoxyphenyl)carbamate CAS No. 141717-92-2

phenyl N-(2,5-dimethoxyphenyl)carbamate

Cat. No. B1393703
M. Wt: 273.28 g/mol
InChI Key: IBZBWLUWDQTLTH-UHFFFAOYSA-N
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Description

Phenyl N-(2,5-dimethoxyphenyl)carbamate is a chemical compound with the CAS Number: 141717-92-2. It has a molecular weight of 273.29 and its IUPAC name is phenyl 2,5-dimethoxyphenylcarbamate .


Molecular Structure Analysis

The molecular structure of phenyl N-(2,5-dimethoxyphenyl)carbamate is represented by the linear formula C15H15NO4 . The InChI code for this compound is 1S/C15H15NO4/c1-18-12-8-9-14 (19-2)13 (10-12)16-15 (17)20-11-6-4-3-5-7-11/h3-10H,1-2H3, (H,16,17) .

Its molecular weight is 273.28 g/mol.

Scientific Research Applications

Antioxidant Activity

  • Scientific Field : Structural Chemistry .
  • Summary of Application : Phenyl carbamate, specifically 3-morpholinopropyl phenyl carbamate (3-MPPC), has been studied for its antioxidant activity against HO• and HOO• radicals .
  • Methods of Application : The standard density functional theory (DFT) method (M062X) was used for electronic structure calculation, and conventional transition state theory and Marcus theory were used for H-transfer and electron transfer kinetics .
  • Results : 3-MPPC showed excellent HO• radical scavenging activity in the gas phase (k overall = 1.58 × 10^11 M^−1 s^−1), water (k overall = 3.0 × 10^9 M^−1 s^−1) and pentyl ethanoate solvents (k overall = 3.8 × 10^9 M^−1 s^−1) .

Synthesis of Chiral Selectors

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Phenyl carbamate derivatives have been used in the synthesis of chiral selectors .
  • Methods of Application : The synthesis involves oxycarbonylation with phenyl chloroformate, carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis of the previously introduced reactive carbonate moiety at C6 with enantiopure ®-or (S)-α-phenylethylamine .
  • Results : The process results in chiral selectors that regioselectively carry two different phenyl carbamate substituents .

Photochemical Applications

  • Scientific Field : Photochemistry .
  • Summary of Application : 2,5-dimethylphenacyl (DMP), a phenyl carbamate derivative, has been used as a protecting group for carboxylic acids, phosphates, sulfonates, and alcohols .
  • Methods of Application : The photochemistry of DMP derivatives is initiated by photoenolization, and no further reagents are required to release a functionality .
  • Results : This application allows for the controlled release of protected functionalities in a photochemical context .

Synthesis of Rare and Unique Chemicals

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 4-(BUTOXYCARBONYL)PHENYL N-(2,5-DIMETHOXYPHENYL)CARBAMATE is a rare and unique chemical that is provided to early discovery researchers .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
  • Results : The results or outcomes obtained from the use of this compound are not specified .

Chiral Recognition Ability of Cellulose Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Phenyl carbamate derivatives have been used in the synthesis of chiral selectors based on cellulose .
  • Methods of Application : The synthesis involves oxycarbonylation with phenyl chloroformate, carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis of the previously introduced reactive carbonate moiety at C6 with enantiopure ®-or (S)-α-phenylethylamine .
  • Results : The process results in chiral selectors that regioselectively carry two different phenyl carbamate substituents .

Safety And Hazards

This compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

phenyl N-(2,5-dimethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)20-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZBWLUWDQTLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-(2,5-dimethoxyphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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